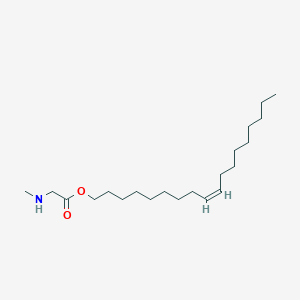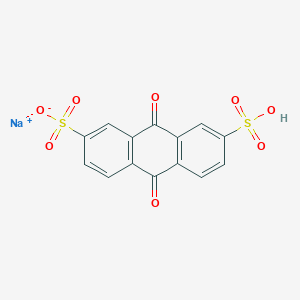
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is a chemical compound with the molecular formula C14H8O8S2.2Na and a molecular weight of 414.32 g/mol . . This compound is part of the anthraquinone family, which is known for its applications in dyes, pigments, and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate typically involves the sulfonation of anthraquinone. The process includes the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Oxidation: The resulting sulfonated anthraquinone is then oxidized to form the 9,10-dihydro-9,10-dioxo structure.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Controlled Oxidation: Employing controlled oxidation techniques to achieve the desired product.
Purification: The final product is purified using crystallization or other separation techniques to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions due to its anthraquinone structure.
Substitution Reactions: The sulfonic acid groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate has several scientific research applications:
Chemistry: Used as a redox indicator and in the synthesis of other anthraquinone derivatives.
Biology: Employed in studies involving electron transfer and redox biology.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of dyes, pigments, and as a component in redox flow batteries.
Mecanismo De Acción
The mechanism of action of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various redox processes. Its molecular targets include enzymes and proteins involved in electron transfer pathways .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar structure but with sulfonic acid groups at the 2 and 6 positions.
Anthraquinone-2-sulfonic acid sodium salt: Contains only one sulfonic acid group at the 2 position.
Uniqueness
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is unique due to its specific sulfonation pattern and its ability to participate in redox reactions. This makes it particularly useful in applications requiring precise electron transfer capabilities .
Propiedades
Número CAS |
10017-59-1 |
|---|---|
Fórmula molecular |
C14H7NaO8S2 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
Clave InChI |
NRPIKZANENIUOM-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10017-59-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


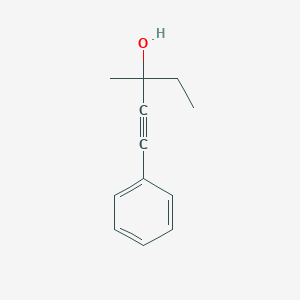
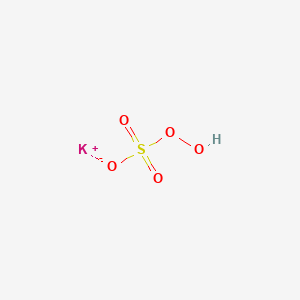
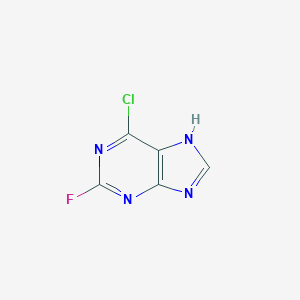
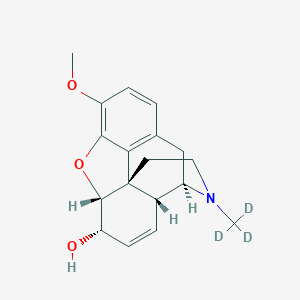
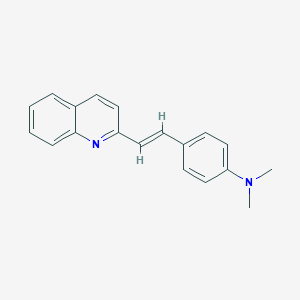

![[3,2-c]Furazan-5alpha-androstan-17beta-ol](/img/structure/B161040.png)
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)
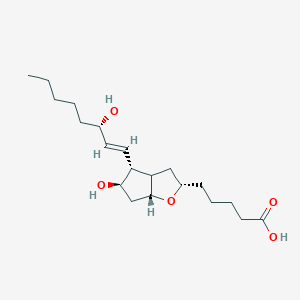
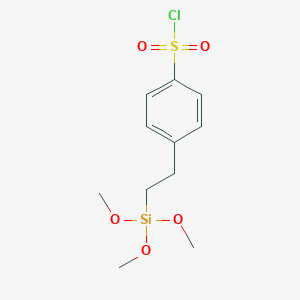

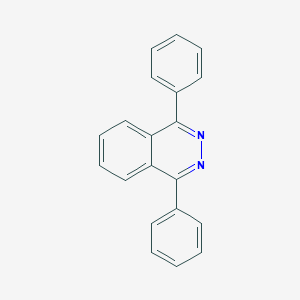
![spiro[1H-2-benzofuran-3,2'-oxolane]](/img/structure/B161055.png)
